(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol (1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol Previtamin D2 is an impurity of vitamin D2, which is commonly used for the prevention and treatment of vitamin D deficiency and associated disease, and also used for hypoparathyroidism.
Brand Name: Vulcanchem
CAS No.: 21307-05-1
VCID: VC21335280
InChI: InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12-/t20-,22+,25-,26+,27-,28+/m0/s1
SMILES: CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Molecular Formula: C28H44O
Molecular Weight: 396.6 g/mol

(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol

CAS No.: 21307-05-1

Cat. No.: VC21335280

Molecular Formula: C28H44O

Molecular Weight: 396.6 g/mol

* For research use only. Not for human or veterinary use.

(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol - 21307-05-1

CAS No. 21307-05-1
Molecular Formula C28H44O
Molecular Weight 396.6 g/mol
IUPAC Name (1S)-3-[(Z)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
Standard InChI InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12-/t20-,22+,25-,26+,27-,28+/m0/s1
Standard InChI Key XQFJZHAVTPYDIQ-BIADAZNZSA-N
Isomeric SMILES CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)C)C
SMILES CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Canonical SMILES CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)C=CC(C)C(C)C)C
Appearance Off-White Gel

Chemical Identity and Properties

Previtamin D2, scientifically identified as (1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol, is an intermediate form of vitamin D2 with significant biochemical relevance. This compound is also known by several synonyms including preergocalciferol and (3β,6Z,22E)-9,10-Secoergosta-5(10),6,8,22-tetraen-3-ol, making it identifiable across various chemical databases and literature .

The basic chemical identifiers and physical properties of previtamin D2 are summarized in the following table:

PropertyValue
IUPAC Name(1R)-3-[(E)-2-[(1R,3aR,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol
CAS Number21307-05-1
Molecular FormulaC28H44O
Molecular Weight396.6 g/mol
InChIInChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h8-10,12-13,19-20,22,25-27,29H,7,11,14-18H2,1-6H3/b10-9+,13-12+/t20-,22+,25+,26+,27-,28+/m0/s1
Storage Conditions-20°C

Previtamin D2 is an impurity of vitamin D2, which is commonly used for the prevention and treatment of vitamin D deficiency and associated diseases, as well as for hypoparathyroidism. The compound's high purity ensures reliable experimental results in scientific research, making it a valuable tool for investigating the biological activity and therapeutic potential of vitamin D analogs .

Structural Characteristics and Biochemical Role

Molecular Structure

The molecular structure of previtamin D2 features several distinctive elements, including a 9,10-seco-steroid framework with a characteristic triene system. The compound contains multiple chiral centers and specific stereochemistry that are crucial for its biological activity. The trans-configuration at specific double bonds contributes significantly to its molecular conformation and biochemical behavior .

Crystallographic studies have provided detailed insights into the structural aspects of vitamin D receptor binding domains in complex with various ligands, offering valuable information about the structural requirements for vitamin D-related compounds and their interactions with biological receptors .

Biochemical Pathway and Significance

Previtamin D2 serves as a critical intermediate in the biosynthetic pathway of vitamin D2. Upon exposure to ultraviolet radiation, ergosterol undergoes photochemical transformation to form previtamin D2, which then thermally isomerizes to vitamin D2 through a temperature-dependent process. This conversion represents a crucial step in vitamin D metabolism and highlights the compound's significance in biochemical research .

The previtamin D-vitamin D equilibrium has been extensively studied, revealing that this balance can shift based on various factors including the electron-withdrawing ability of protecting groups on the 3-hydroxy moiety . Research has demonstrated that an increase in the electron-withdrawing capability of protecting groups shifts the equilibrium toward the previtamin form, providing valuable insights for synthetic chemistry and pharmaceutical development .

Analytical Methodologies

Detection and Quantification Techniques

Recent advances in analytical techniques have significantly improved the detection and quantification of previtamin D2 in various matrices. A notable development is the solid phase extraction (SPE) method designed to separate vitamin D2, vitamin D4, and other photoisomers from ergosterol, which is typically present in much higher abundance . This separation technique, followed by Gas Chromatography-Mass Spectrometry (GC/MS) analysis, has enabled the detection of multiple photoisomers in UV-treated samples, including previtamin D2, tachysterol2, suprasterol2 isomers, and trans-vitamin D2 isomers .

Challenges in Analysis

The analysis of previtamin D2 presents several challenges, particularly due to its structural similarity to related compounds and its tendency to convert to other forms. Research has identified that different conversion behaviors between analytes and internal standards can cause significant bias in measurements, with errors of up to 25% observed for vitamin D samples exposed to heating during sample preparation, even when isotope-labeled internal standards are used .

A comprehensive study investigating this phenomenon revealed that the positive bias in liquid chromatography/tandem mass spectrometry (LC/MS/MS) measurements could be eliminated by using internal standards with labeling remote from the double-bond area of the molecules . This finding has important implications for analytical method development and quality control in vitamin D research.

Occurrence in Natural Sources

Mushrooms as Sources of Previtamin D2

Mushrooms represent a significant natural source of ergosterol and ergosta-5,7-dienol, which can be partially converted to previtamin D2, vitamin D2, and vitamin D4 through exposure to ultraviolet (UV) light . While mushrooms typically contain very low levels of vitamin D naturally, these concentrations can be substantially increased through UV irradiation, a process that generates various photoisomers including previtamin D2 .

Quantification in Different Mushroom Species

Recent research has successfully quantified previtamin D2 in different mushroom species following UV irradiation. The concentrations were found to range from non-detectable levels to 1950 μg/100 g dry weight, demonstrating significant variation across different species . These findings highlight the potential of mushrooms as dietary sources of vitamin D precursors and suggest possibilities for enhancing vitamin D content in food through controlled UV exposure.

CompoundConcentration Range in UV-Treated Mushrooms (μg/100 g dry weight)
Previtamin D2nd–1950
Vitamin D210–540
Vitamin D410–140

This quantitative data provides valuable information for nutritional science and food technology, potentially contributing to strategies for addressing vitamin D deficiency through dietary means .

Research Applications and Therapeutic Implications

Pharmaceutical Research

Previtamin D2 plays a significant role in pharmaceutical research, particularly in the development of vitamin D analogs with enhanced therapeutic properties. The compound's structural characteristics and conversion behavior provide valuable insights for medicinal chemistry and drug development efforts focused on vitamin D-related disorders .

Research on 2-substituted 14-epi-19-nortachysterols, which share structural similarities with previtamin D2, has demonstrated the effects of specific substituents on human vitamin D receptor (hVDR) binding affinity and interactions with amino acid residues in the receptor's ligand binding domain . These findings contribute to the understanding of structure-activity relationships in vitamin D analogs and may guide the design of novel therapeutic agents.

Biomimetic Synthesis and Structural Revisions

The biomimetic synthesis of compounds related to previtamin D2 has provided valuable information about biosynthetic pathways and structural properties. For instance, the synthesis of chaxine B and its analogs from ergosterol through a proposed biosynthetic pathway has enabled structural revisions and improved understanding of natural product chemistry . These synthetic approaches, which often include site-selective and regioselective transformations, contribute significantly to the field of natural product synthesis and structural elucidation.

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